molecular formula C15H19NO4 B3024267 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate CAS No. 1220039-51-9

1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate

Cat. No. B3024267
CAS RN: 1220039-51-9
M. Wt: 277.31
InChI Key: NAMYXEGXVXXICU-UHFFFAOYSA-N
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Description

“1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate” is a chemical compound with the molecular formula C15H19NO4 . It is a derivative of indole, which is a heterocyclic compound commonly found in many natural and synthetic compounds .


Molecular Structure Analysis

The molecular structure of “1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate” can be represented by the SMILES string COC(=O)c1ccc2CCN(C(=O)OC(C)(C)C)c2n1 . This indicates that the compound contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .

Scientific Research Applications

Antimicrobial Potential

Indole derivatives, including our compound of interest, have been investigated for their antimicrobial properties. Notably, compounds 1a and 1b derived from this structure have demonstrated good antimicrobial potential . Researchers explore their effectiveness against bacteria, fungi, and other pathogens.

a. Anti-Cancer Properties: Indoles have been studied for their anti-cancer activity. Researchers investigate their effects on cancer cell growth, apoptosis, and metastasis. While specific data on our compound may be limited, its structural features suggest potential anti-cancer properties.

b. Anti-HIV Activity: Indole derivatives have been evaluated as potential anti-HIV agents. Although direct studies on our compound are scarce, its resemblance to other indole-based molecules warrants further investigation .

c. Anti-Inflammatory and Immunomodulatory Effects: Indoles exhibit anti-inflammatory and immunomodulatory properties. Researchers explore their impact on immune responses, cytokine production, and inflammatory pathways. Our compound could contribute to this field.

Material Science and Sensors

Indole derivatives have been investigated for their material properties. Researchers explore their use in sensors, optoelectronic devices, and organic electronics.

Future Directions

The future directions for research on “1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate” and related compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 2,3-dihydroindole-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYXEGXVXXICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735333
Record name 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate

CAS RN

1220039-51-9, 928771-49-7
Record name 1-(1,1-Dimethylethyl) 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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